ziyuglycoside II

Description

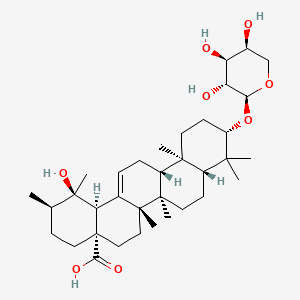

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXLWYJTVEVGO-YHGWSDCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316548 | |

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35286-59-0 | |

| Record name | Ziyuglycoside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziyuglycoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ziyuglycoside II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Preclinical Pharmacological Investigations of Ziyuglycoside Ii

Anti-Oncogenic Activities of Ziyuglycoside II

This compound has demonstrated notable anti-tumor properties across a spectrum of cancer types. cjnmcpu.com Its mechanisms of action are multifaceted, primarily involving the suppression of cancer cell growth and the induction of programmed cell death. cjnmcpu.comnih.gov

Suppression of Cell Proliferation and Viability in Various Cancer Cell Lines

This compound consistently exhibits inhibitory effects on the proliferation and viability of cancer cells in a dose-dependent manner. This has been observed across various malignancies, including those of the skeletal and digestive systems, as well as breast cancer.

Osteosarcoma (OS), the most common primary malignant bone tumor, presents significant treatment challenges. nih.gov Research has shown that this compound (also referred to as ZYG II or ZGS II) effectively curtails the viability and proliferation of human osteosarcoma cells. nih.govcjnmcpu.com In vitro studies using multiple OS cell lines, such as MG-63, SaOS-2, SASJ-1, and U2-OS, revealed that this compound administration led to a significant decrease in cell viability. cjnmcpu.comcjnmcpu.com The half-maximal inhibitory concentration (IC50) values for these cell lines after 24 hours of treatment were determined to be 15.62 µM for MG-63, 17.80 µM for SaOS-2, 19.90 µM for SASJ-1, and 20.55 µmol·L−1 for U2-OS. cjnmcpu.comcjnmcpu.com Further investigations demonstrated that this compound inhibits OS cell proliferation by inducing cell cycle arrest at the G0/G1 phase. cjnmcpu.com

Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines after 24h Treatment

| Cell Line | IC50 Value (µM) |

|---|---|

| MG-63 | 15.62 cjnmcpu.com |

| SaOS-2 | 17.80 cjnmcpu.com |

| SASJ-1 | 19.90 cjnmcpu.com |

| U2-OS | 20.55 cjnmcpu.com |

This compound has shown significant anti-proliferative activity against a range of digestive system cancers. cjnmcpu.com This includes esophageal cancer, cholangiocarcinoma, gastric cancer, liver cancer, colon cancer, and pancreatic cancer. cjnmcpu.com

In human gastric carcinoma BGC-823 cells, this compound demonstrated a potent inhibitory effect on cell growth, with IC50 values of 14.40 µM at 24 hours and 10.11 µM at 48 hours. bjournal.orgnih.govscielo.br Studies on human colon cancer cell lines, HCT116 and SW480, also confirmed the anti-proliferative effects of this compound. researchgate.net The compound was found to decrease cell proliferation in both cell lines. researchgate.net

Furthermore, in hepatocellular carcinoma (HCC), this compound was found to exert significant inhibitory effects on the viability and clonogenic activity of HCC cells. researchgate.netnih.gov The anti-proliferative action in HCC is attributed to the induction of apoptosis, accumulation of reactive oxygen species (ROS), and cell cycle arrest at the G0/G1 phase. researchgate.netresearchgate.netnih.gov A study on various digestive cancer cell lines reported the following IC50 values after 24 hours of treatment: HepG2 (liver), BGC-823 (gastric), HCT116 (colon), OE21 (esophageal), HuCCT1 (cholangiocarcinoma), and PANC-1 (pancreatic). cjnmcpu.com

Table 2: IC50 Values of this compound in Digestive System Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) |

|---|---|---|---|

| BGC-823 | Gastric Carcinoma | 24 | 14.40 bjournal.orgnih.govscielo.br |

| BGC-823 | Gastric Carcinoma | 48 | 10.11 bjournal.orgnih.govscielo.br |

| HepG2 | Liver Cancer | 24/48 | Not explicitly stated in search results |

| HCT116 | Colon Cancer | 24/48 | Not explicitly stated in search results |

| SW480 | Colon Cancer | 24/48 | Not explicitly stated in search results |

| OE21 | Esophageal Cancer | 24/48 | Not explicitly stated in search results |

| HuCCT1 | Cholangiocarcinoma | 24/48 | Not explicitly stated in search results |

| PANC-1 | Pancreatic Cancer | 24/48 | Not explicitly stated in search results |

In the context of breast cancer, this compound has been shown to inhibit the growth of human breast carcinoma MDA-MB-435 cells in a dose-dependent manner. medchemexpress.comnih.gov The IC50 values for MDA-MB-435 cells were determined to be 5.92 µM at 24 hours and 4.74 µM at 48 hours. medchemexpress.com The growth inhibition is mediated by blocking the cell cycle at the G0/G1 and S phases. medchemexpress.comnih.gov Research has also indicated its effectiveness in other breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net

Table 3: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 Value (µM) |

|---|---|---|

| MDA-MB-435 | 24 | 5.92 medchemexpress.com |

| MDA-MB-435 | 48 | 4.74 medchemexpress.com |

The anti-proliferative effects of this compound extend to other malignancies, although detailed studies are less prevalent. For instance, extracts from Sanguisorba officinalis containing this compound have shown antiproliferative action against B16F10 melanoma cells. researchgate.net

Breast Cancer Cell Models

Modulation of Apoptotic Processes

A key mechanism underlying the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated and involves a cascade of molecular events.

In osteosarcoma cells, this compound treatment leads to an increased proportion of apoptotic cells. cjnmcpu.comcjnmcpu.com This is accompanied by the upregulation of pro-apoptotic proteins such as p53, Bax, Cleaved Caspase-9, and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. cjnmcpu.comcjnmcpu.com

Similarly, in digestive system cancers, this compound triggers apoptosis through various pathways. In gastric carcinoma BGC-823 cells, apoptosis is induced without cell cycle arrest and is associated with the regulation of Bax/Bcl-2 expression and activation of the caspase-3 pathway. bjournal.orgnih.gov In human colon cancer cells, this compound induces apoptosis through both caspase-dependent and caspase-independent pathways. researchgate.net This involves the downregulation of Bcl-2, mitochondrial targeting, and altered production of reactive oxygen species (ROS). researchgate.net In colorectal cancer cells, this compound-induced apoptosis is linked to the accumulation of ROS. nih.gov

In breast cancer cells, this compound induces apoptosis through the activation of the mitochondrial pathway. nih.gov This is characterized by a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-3 and caspase-9. nih.gov The activation of the ROS/JNK pathway is also a key contributor to apoptosis in breast cancer cells. frontiersin.org Furthermore, this compound treatment leads to increased expression of p53 and p21 in MDA-MB-435 cells. medchemexpress.com

Regulation of Apoptosis-Related Protein Expression

The pro-apoptotic activity of this compound is underpinned by its ability to modulate the expression of key proteins involved in the apoptotic cascade. A critical aspect of this regulation is its effect on the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

In various cancer cell lines, including human breast carcinoma, gastric carcinoma, and osteosarcoma, treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govcjnmcpu.combjournal.org This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, tipping the balance towards apoptosis. nih.govnih.gov In MDA-MB-435 cells, this compound treatment resulted in an approximate 9.88-fold increase in the Bax/Bcl-2 ratio. nih.gov

Another crucial element of this compound-induced apoptosis is the activation of caspases, a family of proteases that execute the final stages of cell death. Studies have consistently shown that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govcjnmcpu.com The activation of caspase-9 is linked to the mitochondria-dependent pathway, following the release of cytochrome c. nih.gov Activated caspase-9 then cleaves and activates caspase-3, which in turn cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov In human gastric carcinoma BGC-823 cells, the activation of the caspase-3 pathway was identified as a vital component of this compound-induced apoptosis. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect of this compound | Pathway Implication |

|---|---|---|---|

| MDA-MB-435 (Breast Carcinoma) | Bax | Upregulated | Intrinsic Apoptosis |

| MDA-MB-435 (Breast Carcinoma) | Bcl-2 | Downregulated | Intrinsic Apoptosis |

| MDA-MB-435 (Breast Carcinoma) | Caspase-3 | Activated | Apoptosis Execution |

| MDA-MB-435 (Breast Carcinoma) | Caspase-9 | Activated | Intrinsic Apoptosis |

| BGC-823 (Gastric Carcinoma) | Bax | Upregulated | Intrinsic Apoptosis |

| BGC-823 (Gastric Carcinoma) | Bcl-2 | Downregulated | Intrinsic Apoptosis |

| BGC-823 (Gastric Carcinoma) | Caspase-3 | Activated | Apoptosis Execution |

| MG-63 (Osteosarcoma) | Bax | Upregulated | Intrinsic Apoptosis |

| MG-63 (Osteosarcoma) | Bcl-2 | Downregulated | Intrinsic Apoptosis |

| MG-63 (Osteosarcoma) | Cleaved Caspase-3 | Upregulated | Apoptosis Execution |

| MG-63 (Osteosarcoma) | Cleaved Caspase-9 | Upregulated | Intrinsic Apoptosis |

Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

A growing body of evidence indicates that the generation of reactive oxygen species (ROS) is a key mechanism by which this compound induces apoptosis in cancer cells. frontiersin.orgnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, leading to cell death.

In human breast cancer cells, this compound treatment has been shown to induce the production of ROS. nih.gov This increase in intracellular ROS levels appears to be a critical upstream event that triggers downstream apoptotic signaling. One of the key pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. nih.gov The activation of the ROS/JNK pathway has been identified as a crucial mediator of this compound-induced apoptosis in human breast cancer cells. nih.gov

Furthermore, in colorectal cancer cells, the accumulation of ROS was found to be necessary for the inhibitory effects of this compound. frontiersin.org The proposed mechanism involves ROS-induced apoptosis, highlighting the central role of oxidative stress in the anti-cancer activity of this compound. frontiersin.orgresearchgate.net In human breast carcinoma MDA-MB-435 cells, an accumulation of ROS was observed during the process of cell cycle arrest, which was linked to the increased expression of p53 and p21. nih.gov

Cell Cycle Progression Interference

In addition to inducing apoptosis, this compound exerts its anti-cancer effects by interfering with the cell cycle, a tightly regulated process that governs cell division. By disrupting this process, this compound can halt the proliferation of cancer cells.

Induction of Cell Cycle Arrest Phases

Research has shown that this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. In human breast carcinoma MDA-MB-435 cells, this compound was found to block cell cycle progression at the G0/G1 and S phases. nih.gov Treatment with 25 μM of this compound for 24 hours significantly increased the cell population in the G0/G1 phase from 28.12% to 41.20% and in the S phase from 31.08% to 52.12%. nih.gov

In other cancer cell lines, such as human breast cancer MCF-7 and MDA-MB-231 cells, this compound has been shown to effectively induce G2/M phase arrest. nih.gov Similarly, in osteosarcoma cells, this compound administration led to cell cycle arrest at the G0/G1 phase. cjnmcpu.com This ability to halt the cell cycle at different checkpoints underscores the compound's broad-spectrum anti-proliferative activity.

Regulation of Cell Cycle Regulatory Proteins

The induction of cell cycle arrest by this compound is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. These proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, control the progression of cells through the different phases of the cell cycle.

In human breast carcinoma MDA-MB-435 cells, this compound-induced cell cycle arrest is associated with the increased expression of the tumor suppressor protein p53 and the CDK inhibitor p21. nih.gov The p53 protein plays a crucial role in responding to cellular stress and can induce either cell cycle arrest or apoptosis. The upregulation of p21, a downstream target of p53, can inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression. nih.gov

In human breast cancer cells undergoing G2/M arrest, this compound treatment was associated with the downregulation of Cdc25C, Cdc2, cyclin A, and cyclin B1, and the upregulation of p21/WAF1, phospho-Cdc25C, and phospho-Cdc2. nih.gov Similarly, in osteosarcoma cells, this compound treatment resulted in increased levels of p53 and p21, and decreased expression of CDK4 and Cyclin D1. cjnmcpu.com

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Protein | Effect of this compound | Cell Cycle Phase Affected |

|---|---|---|---|

| MDA-MB-435 (Breast Carcinoma) | p53 | Upregulated | G0/G1 and S |

| MDA-MB-435 (Breast Carcinoma) | p21 | Upregulated | G0/G1 and S |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Cdc25C | Downregulated | G2/M |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Cdc2 | Downregulated | G2/M |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Cyclin A | Downregulated | G2/M |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Cyclin B1 | Downregulated | G2/M |

| MG-63 (Osteosarcoma) | p53 | Upregulated | G0/G1 |

| MG-63 (Osteosarcoma) | p21 | Upregulated | G0/G1 |

| MG-63 (Osteosarcoma) | CDK4 | Downregulated | G0/G1 |

| MG-63 (Osteosarcoma) | Cyclin D1 | Downregulated | G0/G1 |

Anti-Metastatic and Anti-Invasive Properties

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Emerging evidence suggests that this compound possesses anti-metastatic and anti-invasive properties, making it a promising candidate for targeting advanced cancers. cjnmcpu.comnih.gov

In hepatocellular carcinoma cells, this compound has been shown to exert anti-proliferative and anti-metastatic effects. cjnmcpu.com It markedly impaired the migration and invasion of these cells, which are crucial steps in the metastatic process. researchgate.net This suppressive effect was attributed to the downregulation of matrix metalloproteinases MMP2 and MMP9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. researchgate.netmdpi.com

Furthermore, in triple-negative breast cancer (TNBC) cells, an aggressive subtype of breast cancer, this compound was found to inhibit epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive capabilities. nih.gov It also reversed anoikis resistance, the ability of cancer cells to survive after detaching from the extracellular matrix. nih.gov These effects were associated with the inactivation of the Src/EGFR-dependent ITGB4/FAK signaling pathway. nih.gov

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a critical process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. nih.govoncotarget.com Research has shown that this compound can effectively inhibit EMT in aggressive cancer models. In studies involving human triple-negative breast cancer (TNBC) cells (MDA-MB-231), treatment with this compound was found to suppress the EMT process. researchgate.netnih.gov This inhibitory effect is associated with the inactivation of the Src/epidermal growth factor receptor (EGFR)-dependent ITGB4/FAK signaling pathway. nih.govfrontiersin.org The modulation of this pathway is crucial, as it subsequently leads to the inactivation of downstream signaling molecules like Akt and p38MAPK, which are involved in promoting the metastatic phenotype. nih.govyuntsg.com

Reversal of Anoikis Resistance

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is a crucial step for their survival during metastasis. This compound has been shown to counteract this survival mechanism. In studies on TNBC cells, this compound treatment successfully reversed anoikis resistance. researchgate.netnih.gov This effect is mechanistically linked to the same signaling pathway implicated in EMT inhibition; the compound's ability to inactivate Src/EGFR-dependent ITGB4/FAK signaling restores cellular susceptibility to detachment-induced death. cjnmcpu.comnih.gov

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade adjacent and distant tissues is the hallmark of metastasis. This compound has demonstrated potent inhibitory effects on these processes across different cancer types.

In human hepatocellular carcinoma (HCC) cells, this compound was found to significantly impair cell migration and invasion. researchgate.net This suppression was attributed to the downregulation of matrix metalloproteinases MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. researchgate.net

Similarly, in TNBC cells, this compound treatment leads to a marked suppression of cell migration and invasion. nih.gov The underlying mechanism involves the regulation of the Src/EGFR-dependent ITGB4/FAK signaling cascade, which subsequently inactivates the Akt and p38MAPK signaling pathways. nih.govfrontiersin.org

Table 1: Effects of this compound on Metastasis-Related Processes

| Process | Cancer Cell Line | Key Findings | Signaling Pathway Implicated |

|---|---|---|---|

| Inhibition of EMT | MDA-MB-231 (TNBC) | Suppresses the transition from epithelial to mesenchymal phenotype. researchgate.netnih.gov | Inactivation of Src/EGFR-dependent ITGB4/FAK signaling. nih.gov |

| Reversal of Anoikis Resistance | MDA-MB-231 (TNBC) | Restores sensitivity to detachment-induced cell death. researchgate.netnih.gov | Inactivation of Src/EGFR-dependent ITGB4/FAK signaling. nih.gov |

| Suppression of Migration & Invasion | Hepatocellular Carcinoma (HCC) | Downregulates MMP2 and MMP9 expression. researchgate.net | Not specified |

| Suppression of Migration & Invasion | MDA-MB-231 (TNBC) | Reduces cell motility and invasiveness. nih.gov | Inactivation of Akt and p38MAPK via Src/EGFR/ITGB4/FAK. nih.govfrontiersin.org |

Autophagy Modulation

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. mdpi.com this compound has been found to induce a form of autophagy that contributes to its anticancer effects.

Induction of Autophagic Flux

In colorectal cancer (CRC) cells, treatment with this compound triggers a complete autophagic flux. nih.govnih.govfigshare.com This was demonstrated through several key observations:

Increased LC3-II Lipidation: Western blot analysis showed an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. researchgate.net

Upregulation of Autophagy-Related Proteins: The expression of essential autophagy proteins, such as Atg7 and ATG5, was elevated following treatment. researchgate.net

LC3 Puncta Formation: Immunofluorescent analysis revealed an accumulation of LC3 puncta within the cells, indicating the formation of autophagosomes. nih.gov

Autolysosome Formation: The colocalization of LC3 with the lysosomal marker LAMP1 confirmed the fusion of autophagosomes with lysosomes to form autolysosomes, completing the autophagic flux. nih.gov

The mechanism behind this induction is the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and survival. nih.govnih.gov this compound treatment was shown to decrease the phosphorylation of Akt, mTOR, and their downstream substrates. nih.gov

Table 2: Autophagy Modulation by this compound in Colorectal Cancer Cells

| Autophagic Event | Marker/Observation | Effect of this compound |

|---|---|---|

| Autophagosome Formation | LC3-II conversion, Atg5/Atg7 expression, LC3 puncta | Increased. researchgate.net |

| Autophagic Flux | Colocalization of LC3 with LAMP1 | Promoted. nih.gov |

| Underlying Mechanism | Phosphorylation of Akt, mTOR, p70S6K, 4EBP1 | Inhibited. nih.gov |

Role of Autophagy in this compound-Induced Cell Death

In the context of this compound's effect on colorectal cancer cells, the induced autophagy plays a cytotoxic (cell-killing) role rather than a protective one. nih.govnih.gov This was confirmed in experiments where the inhibition of autophagy using pharmacological inhibitors partially reversed the growth inhibition and cell death caused by this compound. nih.govfigshare.com This indicates that autophagy, alongside apoptosis, is a key mechanism through which this compound exerts its antitumor activity against CRC cells. nih.gov

Synergistic Antitumor Effects of this compound with Established Chemotherapeutic Agents

A significant finding in the preclinical evaluation of this compound is its ability to enhance the efficacy of conventional chemotherapy drugs. This suggests its potential use as a chemosensitizer or in combination therapies to improve treatment outcomes.

Studies have demonstrated that this compound acts synergistically with 5-fluorouracil (B62378) (5-FU), a first-line chemotherapeutic agent used for treating colorectal cancer. nih.govresearchgate.net The combination of this compound and 5-FU resulted in a greater suppression of CRC cell growth than either agent alone. nih.gov This synergistic effect has also been observed in a broader range of digestive system cancers, including gastric, liver, and pancreatic cancer cells. cjnmcpu.comnih.gov The combination facilitates the anticancer effects of 5-FU by modulating the cell cycle, mediating oxidative stress, and interrupting EGFR signaling. cjnmcpu.com

Table 3: Synergistic Effects of this compound with Chemotherapy

| Chemotherapeutic Agent | Cancer Type | Observed Effect |

|---|---|---|

| 5-fluorouracil (5-FU) | Colorectal Cancer (CRC) | Improves sensitivity and synergistically suppresses cell growth. nih.govnih.gov |

| 5-fluorouracil (5-FU) | Digestive System Cancers (Gastric, Liver, Pancreatic) | Synergistic inhibitory effects on cancer cell growth. cjnmcpu.comnih.gov |

Immunomodulatory and Anti-Inflammatory Effects of this compound

This compound, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Sanguisorba officinalis L., has garnered scientific interest for its significant immunomodulatory and anti-inflammatory properties observed in preclinical research. jst.go.jpnih.govnih.gov These effects are attributed to its ability to modulate various signaling pathways and the production of inflammatory mediators.

This compound has demonstrated a notable capacity to regulate the production of key inflammatory molecules. In studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), the compound was found to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). jst.go.jp Concurrently, it has been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). jst.go.jpresearchgate.net This dual action suggests a balancing effect on the inflammatory response.

Furthermore, research indicates that this compound can suppress the production of nitric oxide (NO), a significant inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). researchgate.net These findings from in vitro studies are supported by in vivo evidence from a murine model of rotavirus-induced diarrhea, where this compound administration led to a dose-dependent decrease in serum levels of pro-inflammatory factors like IFN-γ, IL-1β, IL-6, and TNF-α, while increasing IL-10 levels. jst.go.jp

Table 1: Modulation of Inflammatory Cytokines and Mediators by this compound

| Cell/Animal Model | Stimulant | Mediator/Cytokine | Effect of this compound | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | TNF-α | Inhibition | jst.go.jp |

| RAW 264.7 Macrophages | LPS | IL-6 | Inhibition | jst.go.jp |

| RAW 264.7 Macrophages | LPS | IL-1β | Inhibition | jst.go.jp |

| RAW 264.7 Macrophages | LPS | IL-10 | Upregulation | jst.go.jpresearchgate.net |

| Murine model (rotavirus) | Rotavirus | IFN-γ | Decrease | jst.go.jp |

| Murine model (rotavirus) | Rotavirus | IL-1β | Decrease | jst.go.jp |

| Murine model (rotavirus) | Rotavirus | IL-6 | Decrease | jst.go.jp |

| Murine model (rotavirus) | Rotavirus | TNF-α | Decrease | jst.go.jp |

| Murine model (rotavirus) | Rotavirus | IL-10 | Increase | jst.go.jp |

A significant discovery in understanding the immunomodulatory effects of this compound is its identification as a small-molecule agonist of the stimulator of interferon genes (STING) pathway. nih.govacs.orgx-mol.net The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens and damaged cells, which in turn triggers a robust type I interferon (IFN) response. acs.orgfrontiersin.org

This compound has been shown to directly bind to the C-terminal domain of the human STING protein. nih.gov This binding event initiates the activation of the STING pathway, leading to the production of type I IFNs and other pro-inflammatory cytokines. nih.govmdpi.com This agonistic activity is crucial for mounting an effective anti-pathogen and anti-tumor immune response. nih.govfrontiersin.org The identification of this compound as a STING agonist with a novel core structure presents it as a promising lead compound for the development of new immunotherapeutic agents. nih.gov

This compound has been found to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. jst.go.jpnih.govresearchgate.net The TLR4 receptor plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria, and initiating an inflammatory cascade. jst.go.jptandfonline.com

In studies involving rotavirus-infected models, this compound was shown to block the TLR4/NF-κB signaling pathway. jst.go.jpnih.gov This inhibition prevents the downstream activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes. tandfonline.com By suppressing the TLR4/NF-κB pathway, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. jst.go.jp This mechanism is a key contributor to its observed anti-inflammatory and antiviral properties.

Agonistic Activity on STING Pathway

Antiviral Properties of this compound

Preclinical studies have highlighted the potential of this compound as an antiviral agent, demonstrating its ability to inhibit viral replication and modulate the host's inflammatory response to infection.

This compound has been reported to possess antiviral effects against several viruses. jst.go.jp Research has shown that it can suppress the replication of rotavirus in a dose- and time-dependent manner. jst.go.jpnih.gov Furthermore, studies have indicated its potential antiviral activity against other viruses, such as hepatitis B virus. dntb.gov.ua Terpenoids, the class of compounds to which this compound belongs, are known to interfere with viral entry, replication, and modulate host immune responses. bsmiab.org Some terpenoids have shown efficacy against both enveloped and non-enveloped viruses by hindering viral adsorption and invasion into host cells. bsmiab.org While the precise mechanisms for all viruses are still under investigation, the ability to inhibit viral replication is a key aspect of its antiviral potential. ajou.ac.krbiorxiv.org

Table 2: Investigated Antiviral Activity of this compound

| Virus | Observed Effect | Reference |

|---|---|---|

| Rotavirus | Inhibition of viral replication | jst.go.jpnih.gov |

| Hepatitis B Virus | Antiviral effects | dntb.gov.ua |

Beyond its direct antiviral actions, this compound plays a crucial role in managing the host's inflammatory response to viral infections. mdpi.com An excessive inflammatory reaction, often termed a cytokine storm, can lead to significant tissue damage and is a major contributor to the pathology of many viral diseases. mdpi.com

Inhibition of Viral Replication

Hematopoietic and Myeloprotective Activities of this compound

This compound has demonstrated significant potential in mitigating myelosuppression, a common side effect of chemotherapy that leads to a decrease in blood cell production. nih.govcaymanchem.com Studies show it can promote the recovery of hematopoietic function. nih.gov

The compound enhances the survival and proliferation of hematopoietic stem and progenitor cells (HSPCs). nih.govcaymanchem.com Flow cytometry analysis in these models revealed that this compound administration led to a significant increase in various HSPC populations, including short-term hematopoietic stem cells (ST-HSCs), multipotent progenitors (MPPs), and granulocyte-macrophage progenitors (GMPs). nih.gov This indicates that this compound actively supports the foundational cells of the hematopoietic system, aiding in the recovery from myelosuppression. nih.gov A related compound, Ziyuglycoside I, has also been shown to protect hematopoietic stem cells. researchgate.netnih.govtandfonline.com

Effect of this compound on Bone Marrow Nucleated Cells (BMNCs) in Cyclophosphamide-Treated Mice

| Treatment Group | Mean BMNC Count (x 10^4) | Statistical Significance (vs. Cyclophosphamide only) |

|---|---|---|

| Cyclophosphamide (CY) only | 485.0 ± 27.07 | N/A |

| CY + this compound | 586.3 ± 37.96 | p = 0.0477 |

Data sourced from a study investigating the pro-hematopoietic effects of this compound. researchgate.net

A direct consequence of its effects on bone marrow is the enhancement of peripheral blood cell counts. In studies involving chemotherapy-induced leukopenia, this compound significantly increased the total number of white blood cells (WBCs) and neutrophils in the peripheral blood. nih.govcaymanchem.com This restoration of circulating immune cells is a critical aspect of its myeloprotective activity. nih.gov RNA-sequencing analysis further supports these findings, showing that this compound regulates pathways related to hematopoietic cell lineage and immune system processes. nih.gov

Promotion of Bone Marrow Cellularity and Survival

Anti-Osteoporosis Effects of this compound in Animal Models

Osteoporosis is a systemic skeletal disease characterized by low bone density and microarchitectural deterioration. nih.gov Recent investigations have explored the potential of this compound in mitigating bone loss, particularly in models of postmenopausal osteoporosis. nih.gov

The ovariectomized (OVX) mouse is a standard preclinical model for studying postmenopausal osteoporosis. nih.govresearcher.life In this model, this compound has been shown to effectively alleviate bone loss. nih.gov Analysis of bone microstructure confirmed the protective effects of the compound against estrogen deficiency-induced bone deterioration. nih.gov Network pharmacology studies have suggested that Insulin-like Growth Factor 1 (IGF1) may be a core target in the anti-osteoporosis action of this compound. nih.gov

A growing body of evidence links the gut microbiota to bone health, a connection often referred to as the "gut-bone axis". researchgate.netaginganddisease.org Research indicates that this compound exerts its anti-osteoporosis effects in part by modulating the gut microbiome. nih.gov

In OVX mice, treatment with this compound altered the abundance of specific gut bacteria, notably increasing beneficial genera such as Dubosiella and norank_f__Muribaculaceae. nih.govresearchgate.net This modulation of the gut microbiota is associated with an increase in the production of short-chain fatty acids (SCFAs), which are key bacterial metabolites. nih.govnih.gov Specifically, this compound administration led to higher fecal concentrations of acetic acid and propanoic acid. nih.gov SCFAs are known to play a beneficial role in bone health by inhibiting bone resorption and stimulating bone formation. nih.govmdpi.com

Impact of this compound on Gut Microbiota and SCFAs in OVX Mice

| Parameter | Effect of this compound Treatment |

|---|---|

| Abundance of norank_f__Muribaculaceae | Modulated |

| Abundance of Dubosiella | Modulated |

| Fecal Acetic Acid Content | Increased |

| Fecal Propanoic Acid Content | Increased |

Summary of findings from a study on this compound's effects in OVX mice. nih.gov

The integrity of the intestinal barrier is crucial for preventing the translocation of inflammatory molecules from the gut into circulation, which can negatively impact bone health. mdpi.comresearchgate.net Sex steroid deficiency in murine models has been shown to increase gut permeability, contributing to bone loss. researchgate.net Studies have demonstrated that this compound treatment enhances the intestinal barrier in OVX mice. nih.gov This improvement in barrier function is a key mechanism, as it helps to attenuate systemic inflammation that can drive osteoclast activity and bone resorption. nih.govmdpi.com By strengthening the gut barrier, this compound helps to maintain a healthier gut-bone axis. nih.gov

Regulation of Gut Microbiota Composition and Short Chain Fatty Acids (SCFAs)

Anti-Diabetic and Organ Protective Potential of this compound Derivatives in Metabolic Disorder Models

Emerging research has highlighted the therapeutic potential of derivatives of this compound, a natural triterpenoid saponin, in the context of metabolic disorders. chemfaces.com Specifically, a chemically modified form, this compound methyl ester (ZG02-ME), has been the focus of investigations into its anti-diabetic and organ-protective properties in preclinical models of type 2 diabetes. mdpi.comnih.govnih.gov This derivative is synthesized from ziyuglycoside I, which is isolated from the roots of Sanguisorba officinalis. mdpi.comnih.gov The chemical modification involves deglycosylation and esterification to yield this compound methyl ester. mdpi.comnih.gov

Glycemic Control Modulation in Type 2 Diabetes Models

Studies utilizing a mouse model of type 2 diabetes (db/db mice) have demonstrated that this compound methyl ester exhibits potent anti-diabetic activity, surpassing that of its parent compound, ziyuglycoside I. mdpi.comnih.gov Treatment with ZG02-ME has been shown to significantly decrease key markers of hyperglycemia. mdpi.comnih.gov

Key findings from these preclinical studies include a notable reduction in blood glucose levels, glycated hemoglobin (HbA1c), and serum insulin (B600854) levels in diabetic mice treated with the compound. mdpi.comnih.govnih.gov Furthermore, ZG02-ME treatment has been found to ameliorate the levels of crucial metabolic hormones, including leptin and C-peptide. mdpi.comnih.gov These findings suggest that this compound derivatives can effectively modulate glycemic control in the context of type 2 diabetes. mdpi.com

The following table summarizes the effects of this compound methyl ester (ZG02-ME) on key glycemic control parameters in a db/db mouse model of type 2 diabetes.

| Parameter | Effect of ZG02-ME Treatment | Significance |

| Blood Glucose | Decreased | Statistically Significant |

| Glycated Hemoglobin (HbA1c) | Decreased | Statistically Significant |

| Serum Insulin | Decreased | Statistically Significant |

| Serum Leptin | Ameliorated | Effective |

| Serum C-peptide | Ameliorated | Effective |

Hepato-Renal Protective Mechanisms

In addition to its effects on glycemic control, this compound methyl ester has demonstrated significant protective effects on the liver and kidneys in diabetic animal models. mdpi.comnih.gov Type 2 diabetes is often associated with hepato-renal dysfunction, making these findings particularly relevant. mdpi.comnih.gov

Treatment with ZG02-ME has been shown to significantly decrease elevated serum levels of key biomarkers for liver and kidney damage. mdpi.comnih.gov Specifically, reductions in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of liver stress, were observed. mdpi.comnih.gov Furthermore, levels of blood urea (B33335) nitrogen (BUN) and creatinine, which are markers for kidney function, were also significantly lowered following treatment. mdpi.comnih.govnih.gov

The protective mechanisms of this compound methyl ester also appear to involve the mitigation of oxidative stress. nih.gov Research has indicated that treatment with ZG02-ME leads to a decrease in lipid peroxidation in the liver. mdpi.comnih.govnih.gov Oxidative stress is a known contributor to the pathology of diabetic complications, including liver and kidney damage. nih.gov By reducing lipid peroxidation, the compound helps to protect these organs from oxidative damage. nih.gov

The hepato-renal protective effects of this compound methyl ester are summarized in the table below.

| Organ | Biomarker/Process | Effect of ZG02-ME Treatment | Implication |

| Liver | Serum AST | Decreased | Protection against liver damage |

| Serum ALT | Decreased | Protection against liver damage | |

| Lipid Peroxidation | Decreased | Reduction of oxidative stress | |

| Kidney | Serum BUN | Decreased | Improvement of kidney function |

| Serum Creatinine | Decreased | Improvement of kidney function |

Molecular and Cellular Mechanisms of Action of Ziyuglycoside Ii

Identification of Molecular Targets and Binding Interactions

Ziyuglycoside II has been identified to interact with several molecular targets, influencing cellular processes through these interactions.

Receptor Binding and Ligand Affinity Studies

Studies have explored the binding affinity of this compound to specific receptors. One such target is the stimulator of interferon genes (STING) protein. nih.gov Bio-layer interferometry has been used to detect the binding of this compound to the C-terminal domain of human STING. nih.gov This binding suggests that this compound can act as a human STING agonist. nih.gov The binding affinity (Kd) of this compound to human STING R232 was determined to be 14 μM. nih.gov

Another identified target is the CD38 receptor. cmu.ac.th Virtual screening and drug affinity responsive target stability (DARTS) tests have indicated a high binding affinity of this compound to the CD38 protein structure. cmu.ac.th

Computational Molecular Docking Simulations

Molecular docking simulations have been employed to predict the binding interactions of this compound with its molecular targets. These simulations have provided insights into the binding modes and affinities.

In the context of osteosarcoma, molecular docking has been used to simulate the binding of this compound to the Estrogen-Related Receptor Gamma (ESRRG) protein. The results indicated an affinity score of −7.779 kcal·mol−1, which was noted to be higher than that of the known ligand SRC-1 (−7.67 kcal·mol−1). Hydrogen bonding was identified as a key factor in the stabilization of the this compound-ESRRG complex.

Network pharmacology and molecular modeling approaches have also predicted Epidermal Growth Factor Receptor (EGFR) as a potential target of this compound. cjnmcpu.comnih.gov Docking simulations have supported this, suggesting that this compound is a potential EGFR inhibitor. cjnmcpu.com

Furthermore, molecular docking studies have been used to investigate the interaction of this compound with other proteins. For instance, docking was used to assess its binding to HBV DNA polymerase. nih.gov Additionally, in silico studies have suggested NADPH oxidases (NOXs) as potential molecular targets. researchgate.net

Table 1: Molecular Docking and Binding Affinity Data for this compound

| Target Protein | Method | Finding | Reference |

|---|---|---|---|

| Estrogen-Related Receptor Gamma (ESRRG) | Molecular Docking | Affinity score of -7.779 kcal·mol⁻¹ | |

| Human STING R232 | Bio-layer Interferometry | Binding affinity (Kd) of 14 μM | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking & Network Pharmacology | Predicted as a potential inhibitor | cjnmcpu.comnih.gov |

| CD38 Receptor | Virtual Screening & DARTS | High binding affinity | cmu.ac.th |

| HBV DNA Polymerase | Molecular Docking | Investigated as a potential inhibitor | nih.gov |

Elucidation of Intracellular Signaling Cascade Modulation

This compound has been shown to modulate several key intracellular signaling cascades, contributing to its observed biological effects.

p53 Signaling Pathway Regulation

This compound has been found to coordinate the p53 signaling pathway. In osteosarcoma cells, treatment with this compound led to an increased expression of p53. cjnmcpu.com This upregulation of p53 was associated with an increase in its downstream targets, including p21, Bax, Cleaved Caspase-9, and Cleaved Caspase-3, and a decrease in the expression of CDK4, Cyclin D1, and Bcl-2 proteins. This modulation of the p53 pathway contributes to cell cycle arrest at the G0/G1 phase and the induction of apoptosis. nih.gov The activation of p53 can lead to the transcriptional activation of genes like p21, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest. researchgate.net Furthermore, p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax.

Estrogen-Related Receptor Gamma (ESRRG) Pathway Coordination

This compound has been shown to suppress the progression of osteosarcoma by coordinating the Estrogen-Related Receptor Gamma (ESRRG) and p53 signaling pathways. researcher.life Studies have demonstrated that this compound enhances the protein expression of ESRRG in osteosarcoma cells. Molecular docking simulations suggest a stable interaction between this compound and ESRRG. The synergistic regulation of both p53 and ESRRG by this compound is believed to be crucial for its inhibitory effects on osteosarcoma progression, including the induction of cell cycle arrest and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Inhibition

This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. cjnmcpu.comnih.gov It has been shown to block EGFR phosphorylation, which in turn affects downstream signaling pathways such as NF-κB and ERKs. nih.gov This inhibition of EGFR signaling can lead to G0/G1 phase cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com In digestive system cancers, the inhibition of the EGFR pathway is considered a critical mechanism for the anti-cancer effects of this compound. cjnmcpu.comnih.govwjgnet.com Studies have also indicated that this compound can inhibit breast cancer metastasis by targeting the Src/EGFR-dependent ITGB4/FAK signaling pathway. cjnmcpu.com

Table 2: Effects of this compound on Signaling Pathway Components

| Signaling Pathway | Protein/Component | Effect of this compound | Consequence | Reference |

|---|---|---|---|---|

| p53 Signaling | p53 | Increased expression | Activation of downstream targets | nih.gov |

| p21 | Increased expression | G0/G1 cell cycle arrest | nih.gov | |

| Bax | Increased expression | Induction of apoptosis | ||

| Bcl-2 | Decreased expression | Induction of apoptosis | ||

| CDK4 | Decreased expression | G0/G1 cell cycle arrest | ||

| Cyclin D1 | Decreased expression | G0/G1 cell cycle arrest | ||

| Cleaved Caspase-3 | Increased expression | Induction of apoptosis | ||

| Cleaved Caspase-9 | Increased expression | Induction of apoptosis | ||

| ESRRG Pathway | ESRRG | Increased protein expression | Coordination with p53 pathway | |

| EGFR Signaling | EGFR | Inhibition of phosphorylation | Inhibition of downstream signaling | cjnmcpu.comnih.gov |

| NF-κB | Blocked signaling | Anticancer activity | nih.govmdpi.com | |

| ERKs | Modulated signaling | Induction of G0/G1 arrest or apoptosis | ||

| Src | Targeted | Inhibition of breast cancer metastasis | cjnmcpu.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-fluorouracil (B62378) |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| CDK4 |

| Cyclin D1 |

| Epidermal Growth Factor Receptor (EGFR) |

| ERKs |

| Estrogen-Related Receptor Gamma (ESRRG) |

| ITGB4/FAK |

| NF-κB |

| p21 |

| p53 |

| Src |

Src/EGFR-dependent ITGB4/FAK Pathway Inactivation

This compound has been shown to suppress the aggressive phenotype of triple-negative breast cancer (TNBC) cells by inactivating the Src/Epidermal Growth Factor Receptor (EGFR)-dependent Integrin Subunit Beta 4 (ITGB4)/Focal Adhesion Kinase (FAK) signaling pathway. x-mol.netx-mol.netuniprot.org This pathway is crucial for processes like epithelial-mesenchymal transition (EMT) and anoikis resistance, which are critical for cancer metastasis. uniprot.orgjst.go.jp

Research on human triple-negative breast carcinoma MDA-MB-231 cells revealed that treatment with this compound inhibited EMT, reversed resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), and subsequently suppressed cell migration and invasion. uniprot.orgjst.go.jp These anti-metastatic effects were directly associated with the inactivation of the Src/EGFR-dependent ITGB4/FAK signaling cascade. uniprot.orgcolab.ws The inactivation of this primary pathway leads to the downstream suppression of other significant signaling pathways, including the Akt and p38MAPK pathways, further contributing to the reduction of the aggressive cancer phenotype. x-mol.netx-mol.netuniprot.org

Table 1: Research Findings on Src/EGFR-dependent ITGB4/FAK Pathway Inactivation by this compound

| Cell Line | Observed Effects | Associated Pathway Modulation | Reference |

|---|

Akt/mTOR Signaling Pathway Repression

This compound exerts a repressive effect on the Akt/mTOR signaling pathway, a central regulator of cell survival, growth, and proliferation. nih.gov This inhibition has been identified as a key mechanism behind the compound's anti-cancer activities, particularly in colorectal cancer (CRC). nih.govresearcher.life

In CRC cells, this compound-induced repression of the Akt/mTOR pathway is evidenced by decreased phosphorylation levels of key downstream effectors, including Akt, mTOR, p70S6K, and 4E-BP1. nih.gov This signaling blockade leads to the induction of complete autophagic flux, a cellular degradation process that, in this context, contributes to growth inhibition and cell death. nih.govfrontiersin.org Further experiments confirmed that reactivating Akt could rescue cells from the effects of this compound, highlighting the essential role of Akt/mTOR pathway inhibition in its mechanism of action. nih.gov The inactivation of the Akt pathway is also a downstream consequence of the this compound-mediated suppression of the ITGB4/FAK axis in breast cancer cells. x-mol.netx-mol.net

Table 2: Research Findings on Akt/mTOR Signaling Pathway Repression by this compound

| Cell Line(s) | Observed Effects | Associated Pathway Modulation | Reference |

|---|---|---|---|

| DLD-1, HCT116 (Colorectal Cancer) | Growth inhibition, induction of complete autophagic flux. | Decreased phosphorylation of Akt (S473), mTOR (S2448), p70S6K, and 4E-BP1. | nih.gov |

c-Jun NH2-terminal Kinase (JNK) Pathway Activation

The activation of the c-Jun NH2-terminal Kinase (JNK) pathway is a critical component of this compound-induced apoptosis, particularly in human breast cancer cells. nih.gov The JNKs are a family of protein kinases that respond to stress stimuli and are involved in regulating apoptosis. bio-rad.com

Studies have shown that this compound treatment induces the production of reactive oxygen species (ROS). nih.gov This increase in ROS acts as an upstream trigger for the activation of the JNK pathway. nih.gov Activated JNK, in turn, mediates the apoptotic response by modulating the expression of key apoptosis-related proteins. For instance, the upregulation of Bax and Fas/FasL and the downregulation of Bcl-2 following this compound treatment were found to be dependent on JNK activation. nih.gov Knockdown of JNK using siRNA was able to inhibit the apoptotic effects of this compound, confirming that the cell death response is dependent on a ROS-JNK activation pathway. nih.gov

Table 3: Research Findings on JNK Pathway Activation by this compound

| Cell Line(s) | Observed Effects | Associated Pathway Modulation | Reference |

|---|

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound modulates the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immunity, and cell survival. frontiersin.org In hepatocellular carcinoma (HCC) cells, this compound was found to block EGFR/NF-κB signaling, which may contribute to its anti-proliferative and anti-metastasis activities. jst.go.jpfrontiersin.org

In a different context, this compound demonstrated an ability to modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in response to rotavirus infection. Treatment with the compound blocked the activation of this pathway, leading to a decrease in pro-inflammatory factors. More recently, this compound was identified as a stimulator of interferon genes (STING) agonist, which leads to potent stimulation of both the IRF/IFN and NF-κB pathways. nih.gov This suggests a context-dependent modulation of NF-κB by this compound.

Table 4: Research Findings on NF-κB Pathway Modulation by this compound

| Cell/Model System | Observed Effects | Associated Pathway Modulation | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma Cells | Antiproliferative and antimetastasis activities. | Blockade of epidermal growth factor receptor/nuclear factor kappa-B (EGFR/NF-κB) signaling. | frontiersin.org |

| Rotavirus-induced Diarrhea Model | Inhibition of inflammatory response. | Blockade of Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. |

Interferon Regulatory Factor (IRF)/Interferon (IFN) Pathway Stimulation

Recent research has identified this compound as a novel small-molecule agonist of the stimulator of interferon genes (STING). nih.govx-mol.net The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust antiviral and anti-tumor response through the production of type I interferons (IFNs) and other inflammatory cytokines. nih.gov

Through a cell-based screening of a natural products library targeting the IRF/IFN pathway, this compound was found to be a potent stimulator of this cascade. nih.gov It binds to the C-terminal domain of human STING, thereby activating downstream signaling that leads to the activation of both the IRF and NF-κB pathways. nih.gov Furthermore, in studies related to rotavirus infection, treatment with this compound resulted in the upregulation of the pro-inflammatory factor interferon-γ (IFN-γ), which is consistent with the stimulation of this pathway. nih.govnih.gov This mechanism highlights a novel immunomodulatory role for this compound, positioning it as a lead compound for the development of STING-based immunotherapies. nih.gov

Table 5: Research Findings on IRF/IFN Pathway Stimulation by this compound

| System | Observed Effects | Associated Pathway Modulation | Reference |

|---|---|---|---|

| Cell-based IRF/IFN pathway screen | Potent stimulation of IRF/IFN and NF-κB pathways. | Identified as a small-molecule agonist of STING. | nih.gov |

Gene Expression and Protein Regulation Profiles

Impact on Cell Cycle and Apoptosis-Related Protein Expression

This compound significantly impacts the expression of proteins that regulate the cell cycle and apoptosis, leading to growth inhibition in various cancer cell lines. nih.gov The compound has been shown to induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cell type. nih.govfrontiersin.org

In human breast cancer cells, this compound induces G2/M phase arrest by down-regulating the expression of key cell cycle proteins including Cdc25C, Cdc2, cyclin A, and cyclin B1, while up-regulating the tumor suppressor protein p21/WAF1 and the phosphorylated, inactive forms of Cdc25C and Cdc2. nih.gov In other cancer models, such as hepatocellular carcinoma and osteosarcoma, it causes G0/G1 phase arrest. frontiersin.org This is associated with increased expression of p53 and p21 and decreased levels of CDK4 and Cyclin D1.

The induction of apoptosis by this compound involves the modulation of the Bcl-2 family of proteins and the activation of caspases. It consistently upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. nih.gov This shift promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including initiator caspase-9 and effector caspase-3, ultimately leading to programmed cell death.

Table 6: Impact of this compound on Cell Cycle and Apoptosis-Related Proteins

| Cell Line(s) | Cell Cycle Phase Arrest | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| MCF-7, MDA-MB-231 (Breast Cancer) | G2/M | p21/WAF1, phospho-Cdc25C, phospho-Cdc2, Bax, Fas/FasL | Cdc25C, Cdc2, Cyclin A, Cyclin B1, Bcl-2 | nih.gov |

| MDA-MB-435 (Breast Carcinoma) | G0/G1 and S | p53, p21, Bax | Bcl-2 | nih.gov |

| Hepatocellular Carcinoma Cells | G0/G1 | - | MMP2, MMP9 | frontiersin.org |

Regulation of Protein Synthesis Pathways

This compound exerts significant regulatory effects on protein synthesis, primarily by targeting key signaling pathways that control translation initiation and elongation. This regulation is a critical component of its mechanism of action in influencing cellular processes like proliferation and survival. The compound does not appear to cause a global shutdown of protein production but rather a nuanced modulation of specific pathways and the synthesis of particular proteins.

Inhibition of the Akt/mTOR Signaling Pathway

A primary mechanism through which this compound regulates protein synthesis is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling cascade. frontiersin.orgnih.gov This pathway is a central regulator of cell metabolism, growth, and proliferation, with mTOR acting as a critical control point for protein synthesis. mdpi.commdpi.com

Research in colorectal cancer (CRC) cells has demonstrated that this compound significantly represses the Akt/mTOR signaling pathway. frontiersin.org This is evidenced by a dose-dependent decrease in the phosphorylation levels of several key proteins in this cascade:

Akt: this compound reduces the phosphorylation of Akt at serine 473 (S473). frontiersin.orgnih.gov Since Akt is a positive upstream regulator of mTOR, its inhibition is a crucial initiating step in the downstream suppression of protein synthesis. mdpi.com

mTOR: Concurrently, the phosphorylation of mTOR at serine 2448 (S2448) is diminished. frontiersin.orgnih.gov

p70S6K (Ribosomal protein S6 kinase): As a major downstream effector of mTOR, the phosphorylation of p70S6K at serine 424/threonine 421 (S424/T421) is decreased following treatment with this compound. frontiersin.orgnih.gov Activated p70S6K typically phosphorylates the ribosomal protein S6, which enhances the translation of specific mRNAs, so its inhibition contributes to the suppression of protein synthesis.

4E-BP1 (eIF4E-binding protein 1): this compound also reduces the phosphorylation of 4E-BP1 at serine 65/threonine 70 (S65/T70). frontiersin.orgnih.gov In its hypo-phosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex. ijbs.comnih.gov This complex is essential for cap-dependent translation initiation, the primary mechanism for translating most mRNAs in eukaryotes. By inhibiting 4E-BP1 phosphorylation, this compound effectively sequesters eIF4E, leading to a reduction in cap-dependent protein synthesis. frontiersin.orgijbs.com

This coordinated inhibition of the Akt/mTOR/p70S6K/4E-BP1 axis is a key mechanism by which this compound leads to the suppression of cancer cell growth. frontiersin.orgnih.gov

Table 1: Effect of this compound on Key Protein Synthesis Regulators in Colorectal Cancer Cells

| Protein Target | Phosphorylation Site(s) | Observed Effect of this compound | Reference |

|---|---|---|---|

| Akt | S473 | Decreased Phosphorylation | frontiersin.orgnih.gov |

| mTOR | S2448 | Decreased Phosphorylation | frontiersin.orgnih.gov |

| p70S6K | S424/T421 | Decreased Phosphorylation | frontiersin.orgnih.gov |

| 4E-BP1 | S65/T70 | Decreased Phosphorylation | frontiersin.orgnih.gov |

Modulation of Specific Protein Expression

Beyond its impact on the general protein synthesis machinery via the mTOR pathway, this compound also demonstrates a more selective regulatory role. Studies in osteosarcoma (OS) cells have revealed a complex interaction between this compound and the general protein synthesis inhibitor, cycloheximide (B1669411) (CHX). cjnmcpu.comcjnmcpu.com

This research focused on the expression of Estrogen-Related Receptor Gamma (ESRRG), a nuclear receptor that this compound has been shown to upregulate. cjnmcpu.com When OS cells were treated with CHX alone, which blocks the elongation step of translation, the protein levels of ESRRG decreased as expected. cjnmcpu.comcjnmcpu.com However, when cells were treated simultaneously with this compound and CHX, the expression of ESRRG protein was significantly higher than in cells treated with CHX alone. cjnmcpu.comcjnmcpu.com This finding suggests that this compound can mitigate the inhibitory effect of CHX on ESRRG expression or otherwise maintain its protein levels through a mechanism that is independent of the general protein synthesis pathway that CHX blocks. cjnmcpu.com This could involve mechanisms such as enhancing protein stability or utilizing alternative synthesis pathways, although the precise molecular details remain to be fully elucidated.

Table 2: Effect of this compound on ESRRG Protein Expression in the Presence of a Protein Synthesis Inhibitor

This table outlines findings from a study in osteosarcoma cells investigating how this compound affects the protein levels of ESRRG when general protein synthesis is inhibited by Cycloheximide (CHX).

| Experimental Condition | Observed Effect on ESRRG Protein Expression | Reference |

|---|---|---|

| Control (Untreated) | Baseline Expression | cjnmcpu.comcjnmcpu.com |

| Cycloheximide (CHX) alone | Decreased Expression | cjnmcpu.comcjnmcpu.com |

| This compound + Cycloheximide (CHX) | Higher expression compared to CHX alone | cjnmcpu.comcjnmcpu.com |

Pharmacokinetic and Metabolic Research of Ziyuglycoside Ii in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Pharmacokinetic studies in preclinical models, primarily Sprague-Dawley rats, form the basis of our understanding of ziyuglycoside II's journey through the body. The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) is a fundamental aspect of drug discovery, providing essential data on how a living organism handles the compound. deprezlab.fr These studies are crucial for bridging the gap between in vitro activity and in vivo efficacy.

Following administration, the distribution of this compound, along with its parent compound ziyuglycoside I, has been investigated. In a study involving subcutaneous injection of ziyuglycoside I in rats, the resulting metabolite, this compound, was detected in various tissues. researchgate.net Tissue homogenates from the heart, liver, spleen, lung, kidney, and brain were analyzed at different time points. The highest concentrations of this compound were generally observed in the kidney and liver, suggesting these are significant organs for its distribution and potential elimination. researchgate.netmdpi.com

Excretion studies in rats have shown that after administration of ziyuglycoside I, both the parent compound and its metabolite this compound are found in bile and urine. mdpi.com The collection of bile samples via cannulation of the bile duct allows for the direct measurement of biliary excretion, a key pathway for the elimination of many compounds and their metabolites. mdpi.comadmescope.com Similarly, analysis of urine and feces provides a comprehensive picture of the routes of excretion from the body. admescope.com

Quantification Methodologies for this compound in Biological Matrices

Accurate quantification of this compound in complex biological samples like plasma, urine, and tissue homogenates is essential for pharmacokinetic analysis. mdpi.com To achieve the required sensitivity and selectivity, advanced analytical techniques, predominantly liquid chromatography coupled with tandem mass spectrometry, are employed.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development and Validation

UPLC-MS/MS methods have been developed and validated for the simultaneous determination of ziyuglycoside I and this compound in rat plasma. researchgate.netnih.govresearchgate.net These methods offer high sensitivity and speed, with a total run time of as low as 4 minutes per sample. researchgate.net

A typical UPLC-MS/MS method involves separating the compounds on a specialized column, such as a UPLC HSS T3 column. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water containing a modifier like formic acid to improve ionization and peak shape. researchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. researchgate.netnih.gov For this compound, the precursor ion [M+NH₄]⁺ at m/z 652.5 Da and a product ion at m/z 455.4 Da have been used for quantification. nih.gov

Method validation is performed according to international guidelines to ensure reliability. mdpi.com Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect. researchgate.netnih.gov Developed UPLC-MS/MS methods demonstrate good linearity over a concentration range of 2–2000 ng/mL in rat plasma. researchgate.netnih.govresearchgate.net

| Validation Parameter | This compound Performance | Source |

| Linearity Range | 2–2000 ng/mL (r > 0.99) | researchgate.netnih.gov |

| Intra-day Precision (RSD%) | < 15% | researchgate.netnih.gov |

| Inter-day Precision (RSD%) | < 14% | researchgate.netnih.gov |

| Intra-day Accuracy | 87% to 110% | researchgate.netnih.gov |

| Inter-day Accuracy | 97% to 109% | researchgate.netnih.gov |

| Recovery | > 84% | researchgate.netnih.gov |

| Matrix Effect | 88% to 113% | researchgate.netnih.gov |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

HPLC-MS/MS methods have also been successfully established for the simultaneous quantification of ziyuglycoside I and its metabolite, this compound, in various biological matrices of rats, including plasma, urine, bile, and tissue homogenates. researchgate.netmdpi.com These methods are crucial for comprehensive pharmacokinetic, tissue distribution, and excretion studies. mdpi.com

In one such method, chromatographic separation was achieved on an XTERRA MS C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.2% formic acid. mdpi.com The total run time was 6 minutes. researchgate.net Sample preparation typically involves protein precipitation with methanol, sometimes containing formic acid to enhance recovery. mdpi.com The method was fully validated, demonstrating good linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) of 2.0 ng/mL. researchgate.netnih.gov The validation results met the criteria set by the FDA. mdpi.com

| Validation Parameter | This compound Performance (HPLC-MS/MS) | Source |

| Linearity Range | 5–2000 ng/mL | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | researchgate.netnih.gov |

| Intra- & Inter-day Precision (RSD%) | 0.81% to 4.48% | mdpi.com |

| Intra- & Inter-day Accuracy | < 6% | mdpi.com |

| Recovery | > 75% | nih.gov |

These robust and sensitive HPLC-MS/MS applications have been instrumental in defining the pharmacokinetic profiles of this compound in preclinical research. mdpi.comnih.gov

Bioavailability Assessment in Animal Models

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. Studies in rats have consistently shown that this compound has low oral bioavailability. researchgate.netnih.gov

Using a validated UPLC-MS/MS method, the absolute bioavailability of this compound after intragastric administration in rats was measured to be 4.6%. researchgate.netnih.govresearchgate.net Another study reported an oral bioavailability of only 3.53% for a crystalline form of the compound. nih.gov This poor bioavailability is attributed to several factors, including poor water solubility, low membrane permeability, and extensive first-pass metabolism in the liver and gut. nih.gov

To overcome these limitations, research has explored alternative delivery methods. A study investigating a dry powder inhaler (DPI) formulation of a this compound sodium salt found a significantly enhanced absolute bioavailability of 16.8% in rats, a 4.8-fold improvement over oral administration. nih.gov

| Administration Route | Formulation | Bioavailability in Rats | Source |

| Intragastric | Solution/Suspension | 4.6% | researchgate.netnih.gov |

| Oral | Crystal I Form | 3.53% | nih.gov |

| Pulmonary | Dry Powder Inhaler (Amorph II) | 16.8% | nih.gov |

Characterization of Ziyuglycoside I Metabolites including this compound

In vivo pharmacokinetic studies in rats clearly demonstrate the appearance of this compound in plasma after the administration of ziyuglycoside I. mdpi.com This metabolic conversion is an important factor in the pharmacokinetic profile of both compounds. In vitro incubation of ziyuglycoside I with rat liver microsomes and intestinal flora has been used to identify potential metabolites and understand the metabolic pathways. These studies help to pinpoint the organs and enzymatic systems responsible for the conversion. For instance, after incubating ziyuglycoside I with fresh liver, lung, kidney, and stomach homogenates, researchers can explore the primary sites of metabolism. The characterization of this metabolic step from ziyuglycoside I to this compound is crucial for interpreting pharmacological and toxicological data correctly. mdpi.com

Chemical Modification and Structure Activity Relationship Sar Studies of Ziyuglycoside Ii

Design and Synthesis of Ziyuglycoside II Derivatives

The structural modification of this compound is a key strategy to improve its pharmacological properties. Scientists have employed various synthetic approaches, including the introduction of classical chemical moieties and modifications of its core structure through deglycosylation and esterification.

Utilization of Classical Chemical Moieties

To explore new therapeutic avenues, novel derivatives of this compound have been synthesized by incorporating well-established chemical fragments known for their biological activities. One notable example is the synthesis of a series of this compound derivatives featuring the 1,2,3-triazole moiety. researchgate.net In a study, fifteen different derivatives (Z-1 to Z-15) were created. researchgate.net This approach aims to combine the inherent properties of this compound with the pharmacological benefits of the triazole ring, a common feature in many medicinal compounds.

Deglycosylation and Esterification for Enhanced Activity

Modification of the sugar and aglycone parts of this compound has proven to be a fruitful strategy for enhancing its biological effects. A significant derivative, this compound methyl ester (ZG02-ME), was synthesized through deglycosylation and esterification of the related compound, ziyuglycoside I. mdpi.comchemfaces.com This chemical alteration was shown to significantly boost its anti-diabetic and hepato-renal protective properties compared to the parent compound. rjpharmacognosy.irmdpi.com The removal of a sugar moiety and the addition of a methyl ester group appear to be crucial for this enhanced activity. mdpi.comnih.gov

In Vitro and In Vivo Evaluation of Derivative Potency and Selectivity

The newly synthesized derivatives of this compound have undergone rigorous testing to assess their biological activity in both laboratory and living organism models.

In Vitro Studies: A series of novel this compound derivatives incorporating a 1,2,3-triazole moiety were evaluated for their antiproliferative effects against several cancer cell lines. researchgate.net Among the fifteen synthesized compounds, derivative Z-15 demonstrated the most potent activity against K562, MCF-7, and MV411 cell lines. researchgate.net Importantly, Z-15 showed low cytotoxicity towards the normal human mammary epithelial cell line, MCF-10A, indicating a degree of selectivity for cancer cells. researchgate.net Further assays revealed that Z-15 was more effective at inhibiting cell proliferation and migration in MCF-7 cells than both the original this compound and the standard chemotherapy drug 5-fluorouracil (B62378). researchgate.net The mechanism of action for Z-15 was found to involve the induction of both apoptosis (programmed cell death) and autophagy in a dose-dependent manner. researchgate.net

In Vivo Studies: The derivative this compound methyl ester (ZG02-ME) has shown significantly enhanced anti-diabetic activity in a mouse model of type 2 diabetes compared to its precursor, ziyuglycoside I. mdpi.comnih.gov Treatment with ZG02-ME led to a more effective decrease in blood glucose, glycated hemoglobin (HbA1c), and insulin (B600854) levels. mdpi.comchemfaces.com Furthermore, ZG02-ME treatment positively modulated key metabolic hormones such as leptin and C-peptide and reduced elevated blood lipid levels. mdpi.com The compound also demonstrated hepato-renal protective effects by decreasing serum markers of liver and kidney damage. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Profiling for Optimized Biological Effects

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more effective drugs. For triterpenoid (B12794562) saponins (B1172615) like this compound, both the aglycone (the non-sugar part) and the attached sugar chains play a vital role in their biological effects. nih.goviomcworld.com

General SAR findings for triterpenoid saponins suggest that:

The type of aglycone skeleton (e.g., oleanane, ursane, dammarane) influences activity. nih.gov

The presence and position of functional groups on the aglycone, such as hydroxyl (OH) or carboxyl (COOH) groups, can significantly impact biological effects like hemolytic activity. nih.gov

The number and type of sugar residues, as well as their linkage to the aglycone, are critical. nih.govtandfonline.com For instance, in some systems, monodesmosidic saponins (one sugar chain) are more active than bidesmosidic ones (two sugar chains). tandfonline.com

In the case of this compound and its derivatives, specific SAR insights have been gained:

The deglycosylation and esterification to form this compound methyl ester (ZG02-ME) dramatically enhances anti-diabetic activity, highlighting the importance of these modifications. mdpi.comfrontiersin.org

The introduction of a 1,2,3-triazole moiety, as seen in the Z-series of derivatives, can significantly boost anti-proliferative activity against cancer cells. researchgate.net The specific substitutions on the triazole ring likely contribute to the observed differences in potency among the derivatives.

Computational Chemistry Approaches in Derivative Design

Computational tools are increasingly used to rationalize experimental findings and guide the design of new, more potent derivatives. Molecular docking, a key computational technique, has been used to study the interactions of ziyuglycoside and related compounds with biological targets.